molecular formula C20H19N3O2S B2677704 3-(methylsulfanyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 896026-93-0

3-(methylsulfanyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2677704
CAS No.: 896026-93-0
M. Wt: 365.45
InChI Key: JVGIOGOGDGLSGQ-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule provided for research use only. This compound belongs to the chemical class of N-(1,3,4-oxadiazol-2-yl)benzamides, a scaffold recognized in medicinal chemistry for its significant antibacterial potential . Structural analogs of this benzamide have demonstrated potent in vitro bacteriostatic activity against a range of challenging Gram-positive drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) . Furthermore, related 1,3,4-oxadiazole-containing benzamides have shown promising activity against the Gram-negative pathogen Neisseria gonorrhoeae , including strains resistant to frontline treatments, with minimum inhibitory concentrations (MICs) reported as low as 0.06 µg/mL for some derivatives . The molecular structure of this reagent incorporates key features associated with biological activity: a 1,3,4-oxadiazole heterocycle, a benzamide core with a methylsulfanyl substituent, and a tetrahydronaphthalene moiety that may influence lipophilicity and target binding. This combination makes it a valuable chemical tool for researchers investigating novel mechanisms of action against multidrug-resistant bacteria, exploring structure-activity relationships (SAR) within this compound class, or conducting high-throughput antibacterial screening campaigns. This product is intended for research and laboratory use only by qualified professionals. It is not for diagnostic or therapeutic use in humans or animals. Handle with appropriate safety precautions.

Properties

IUPAC Name

3-methylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-26-17-8-4-7-15(12-17)18(24)21-20-23-22-19(25-20)16-10-9-13-5-2-3-6-14(13)11-16/h4,7-12H,2-3,5-6H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGIOGOGDGLSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfanyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the 1,3,4-oxadiazole ring through the cyclization of a hydrazide intermediate with a carboxylic acid derivative. The benzamide core is then introduced via an amide coupling reaction, and the methylsulfanyl group is added through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfanyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide core.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool for studying enzyme inhibition and receptor binding.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that regulate cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and bioactivity trends among related 1,3,4-oxadiazole derivatives:

Compound Name & Structure Key Substituents Reported Bioactivity Reference
Target Compound : 3-(Methylsulfanyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide - 5,6,7,8-Tetrahydronaphthalen-2-yl
- 3-(Methylsulfanyl)benzamide
Hypothesized anti-inflammatory/antimicrobial (based on structural analogs) N/A
5-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methyl-benzenesulfonyl chloride derivatives - Cyclohexyl
- Sulfonamide
Anti-inflammatory, antimicrobial
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides - Indol-3-ylmethyl
- Thiol
Structural focus; no explicit bioactivity
5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine - Methylsulfonylphenyl Unspecified (core similarity)
Key Observations:

Electronic Effects : The methylsulfanyl group (electron-donating) contrasts with sulfonamide (electron-withdrawing) in , which may alter binding interactions with biological targets such as cyclooxygenase (COX) in anti-inflammatory pathways .

Bioactivity Trends : Cyclohexyl-substituted oxadiazoles in demonstrated significant anti-inflammatory activity, suggesting that the tetrahydronaphthalene group (structurally analogous to naproxen’s naphthalene moiety) could enhance COX-2 selectivity .

Hypothesized Pharmacological Profile

While direct data are absent, the target compound’s structure suggests:

  • Anti-inflammatory Potential: The tetrahydronaphthalene group may mimic NSAID scaffolds (e.g., naproxen), while the oxadiazole core could inhibit prostaglandin synthesis .
  • Antimicrobial Activity : Methylsulfanyl groups are associated with disruption of bacterial cell membranes, as seen in sulfonamide derivatives .

Biological Activity

3-(Methylsulfanyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups including an oxadiazole ring and a tetrahydronaphthalene moiety. Its IUPAC name is N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide. The molecular formula is C20H19N3O2SC_{20}H_{19}N_{3}O_{2}S with a molecular weight of approximately 365.45 g/mol.

PropertyValue
Molecular FormulaC20_{20}H19_{19}N3_{3}O2_{2}S
Molecular Weight365.45 g/mol
IUPAC NameN-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
CAS Number898422-51-0

Anticancer Properties

Recent studies have indicated that compounds containing oxadiazole and tetrahydronaphthalene moieties exhibit significant anticancer properties. For example, research has shown that related tetrahydronaphthalene derivatives can inhibit tumor growth in various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells.

  • Case Study : A study investigated the cytotoxic effects of similar compounds on A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The results demonstrated that these compounds had IC50 values lower than standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the methylsulfanyl group may enhance membrane permeability and disrupt bacterial cell walls.

  • Case Study : In vitro assays using the dilution method showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is attributed to its ability to interact with cellular pathways involved in apoptosis and cell proliferation.

Apoptosis Induction

The compound appears to activate caspase pathways leading to apoptosis in cancer cells. Molecular dynamics simulations have suggested that it interacts hydrophobically with target proteins involved in survival signaling pathways .

Inhibition of Cell Proliferation

Research indicates that this compound can inhibit various kinases involved in cell cycle regulation. This inhibition leads to reduced proliferation rates in cancerous cells.

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